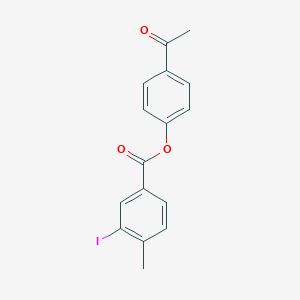

4-Acetylphenyl 3-iodo-4-methylbenzoate

Description

Contextual Significance of Halogenated Benzoate (B1203000) Esters in Contemporary Chemical Synthesis

Halogenated organic compounds are fundamental building blocks in chemical synthesis, and halogenated benzoate esters are particularly valuable. mt.com The presence of a halogen atom, such as iodine, on the aromatic ring transforms the molecule into a versatile intermediate. mt.comacs.org The carbon-halogen bond serves as a crucial functional group that can participate in a wide array of chemical reactions.

Organohalides, including iodinated benzoates, are key substrates in numerous transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ability to replace the halogen with various organic fragments allows for the construction of complex molecular frameworks from simpler precursors. Furthermore, aryl halides can be synthesized from aromatic carboxylic acids through halodecarboxylation, providing synthetic routes to regioisomers that may be difficult to obtain through direct electrophilic aromatic halogenation. acs.org The products derived from these halogenated intermediates are prevalent in pharmaceuticals, agrochemicals, and advanced materials. mt.com

Relevance of Acetylphenyl Moieties in Complex Ester Architectures

The acetylphenyl moiety, a derivative of acetophenone (B1666503), introduces valuable functionality into complex ester structures. Acetophenone derivatives are widely used in organic synthesis due to their applications in creating compounds with specific biological and pharmacological properties. nih.gov The acetyl group itself is a versatile functional handle for several reasons.

The carbonyl carbon of the acetyl group is electrophilic, making it a target for nucleophilic attack, enabling chain extension or the introduction of new functional groups. The adjacent methyl protons are weakly acidic and can be removed under basic conditions to form an enolate, which can then participate in reactions such as aldol (B89426) condensations. The inclusion of an acetylphenyl group within a larger molecule like an ester provides a secondary site for chemical modification, independent of the ester or the halogenated ring. This allows for sequential or orthogonal chemical strategies where different parts of the molecule can be altered without affecting others, a key principle in the synthesis of complex target molecules.

Overview of Research Trajectories for Multifunctional Aromatic Esters

Multifunctional aromatic esters are compounds that contain several distinct functional groups, which can impart unique chemical, physical, or biological properties. Current research is increasingly focused on using these molecules as versatile building blocks for designing advanced materials and complex molecular systems. rsc.orgmdpi.com

One significant research trajectory involves the use of multifunctional aromatic esters in materials science. For example, they can serve as monomers or cross-linking agents in the development of high-performance polymers, such as aromatic polyesters. rsc.org The combination of rigid aromatic units and reactive functional groups allows for the creation of materials with tailored thermal stability, mechanical strength, and other desirable properties for use in lightweight and robust structures. rsc.org

In the field of supramolecular chemistry, these esters are employed to construct coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net The different functional groups (e.g., ester carbonyls, acetyl groups) can act as coordination sites for metal ions, leading to the self-assembly of intricate, multidimensional structures. The properties of these materials can be tuned by altering the functional groups on the organic linker, leading to applications in areas such as gas storage, catalysis, and chemical sensing. mdpi.com The study of how chemical structure influences thermal properties is also an area of active investigation for applications like thermal energy storage. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13IO3 |

|---|---|

Molecular Weight |

380.18 g/mol |

IUPAC Name |

(4-acetylphenyl) 3-iodo-4-methylbenzoate |

InChI |

InChI=1S/C16H13IO3/c1-10-3-4-13(9-15(10)17)16(19)20-14-7-5-12(6-8-14)11(2)18/h3-9H,1-2H3 |

InChI Key |

YAPCFPGCKROFQU-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C)I |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C)I |

Origin of Product |

United States |

Synthetic Strategies for 4 Acetylphenyl 3 Iodo 4 Methylbenzoate

Esterification Methodologies for Benzoate (B1203000) Synthesis

The formation of the benzoate ester bond is a cornerstone of this synthesis. Various methods have been developed for this transformation, ranging from direct acid-catalyzed reactions to more specialized catalytic systems.

The most straightforward method for synthesizing 4-acetylphenyl 3-iodo-4-methylbenzoate is the direct condensation of 3-iodo-4-methylbenzoic acid with 4-hydroxyacetophenone. This reaction, a type of Fischer-Speier esterification, involves heating the carboxylic acid and the alcohol (in this case, a phenol) in the presence of an acid catalyst. organic-chemistry.org To drive the equilibrium towards the product side, the water formed during the reaction is typically removed, often by azeotropic distillation or the use of a dehydrating agent. organic-chemistry.org

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The hydroxyl group of the phenol (B47542) then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product. organic-chemistry.org

An alternative to direct condensation is transesterification. In this approach, a pre-existing ester of 3-iodo-4-methylbenzoic acid, such as methyl 3-iodo-4-methylbenzoate, is reacted with 4-hydroxyacetophenone. guidechem.comnih.govtcichemicals.com This reaction is also typically catalyzed by an acid or a base. The exchange of the alcohol moiety results in the formation of the desired 4-acetylphenyl ester and the release of the original alcohol (e.g., methanol).

Transesterification can be advantageous in certain scenarios, particularly when the starting carboxylic acid is difficult to handle or when a milder reaction pathway is preferred. The synthesis of pyrrole (B145914) esters has been reported using an enzymatic approach with Novozym 435 for transesterification. researchgate.net

The choice of catalyst is crucial for an efficient esterification reaction, influencing reaction rates and yields. While traditional Brønsted acids like sulfuric acid and p-toluenesulfonic acid are commonly used, modern synthetic chemistry often employs more advanced catalytic systems to overcome issues like harsh reaction conditions and difficult workups. organic-chemistry.orggoogle.commdpi.com

Lewis Acid Catalysis: A wide array of Lewis acids have been shown to effectively catalyze esterification reactions. These include metal compounds such as tin(II) salts (e.g., tin(II) chloride, tin(II) oxalate), titanium compounds, and zirconium compounds, which often function as high-temperature catalysts (above 180°C). google.comgoogle.com Other effective Lewis acid catalysts include those supported on solid phases, such as zinc chloride on silica (B1680970) gel (SiO2/ZnCl2), which can facilitate solvent-free reactions. researchgate.net Zirconium/titanium solid acids have also been reported for the direct condensation of benzoic acid and methanol (B129727). mdpi.com Mild Lewis acids like magnesium perchlorate (B79767) (Mg(ClO4)2) can catalyze the reaction at room temperature. organic-chemistry.org

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for ester synthesis. Lipases, such as those from Candida rugosa and Candida antarctica (e.g., Novozym 435), are frequently used. researchgate.netnih.gov These enzymes can catalyze the direct esterification of benzoic acid derivatives in organic media. nih.gov For instance, the synthesis of benzyl (B1604629) benzoate has been successfully achieved via enzymatic acylation using immobilized lipases, with benzoic anhydride (B1165640) proving to be an effective acyl donor. researchgate.net While benzoic acid itself can be a challenging substrate due to solubility issues, enzymatic methods provide a viable route under mild conditions. researchgate.netnih.gov

| Catalyst Type | Specific Catalyst Examples | Typical Reaction Conditions | Key Features |

| Brønsted Acid | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Heating, often with water removal | Widely used, inexpensive, but can lead to side reactions and difficult workup. organic-chemistry.orgmdpi.com |

| Lewis Acid | Tin(II) compounds, Titanium catalysts, Zr/Ti solid acids, SiO₂/ZnCl₂, Mg(ClO₄)₂ | High temperatures (>180°C) for many metal catalysts; Room temperature for Mg(ClO₄)₂. google.commdpi.comorganic-chemistry.org | High-temperature stability, can be used in solid phase for easier separation. researchgate.net |

| Enzymatic | Candida rugosa lipase (B570770), Novozym 435 (Candida antarctica lipase B) | Mild temperatures (e.g., 50°C), often in organic solvents or solvent-free. researchgate.netnih.gov | High selectivity, environmentally friendly, operates under mild conditions. researchgate.net |

Precursor Synthesis and Targeted Functional Group Introduction

The successful synthesis of this compound relies on the availability of its two key precursors: 3-iodo-4-methylbenzoic acid and 4-hydroxyacetophenone. While 4-hydroxyacetophenone is a common commercially available reagent, the synthesis of the iodinated benzoic acid derivative requires specific functionalization strategies.

3-Iodo-4-methylbenzoic acid, also known as 3-iodo-p-toluic acid, is a white to off-white crystalline solid. nbinno.comsigmaaldrich.com Its structure consists of a benzoic acid core with a methyl group at position 4 and an iodine atom at position 3. While it is commercially available, several synthetic routes can be employed for its preparation in the laboratory.

One common method involves the hydrolysis of its corresponding methyl ester, methyl 3-iodo-4-methylbenzoate. guidechem.com This hydrolysis is typically carried out using a base, such as sodium hydroxide (B78521), in a mixture of methanol and water. guidechem.com Subsequent acidification of the reaction mixture precipitates the desired carboxylic acid. guidechem.com Another reported route starts from 4-amino-3-methylbenzonitrile, proceeding through a multi-step reaction. chemicalbook.com

The introduction of an iodine atom onto the aromatic ring of 4-methylbenzoic acid (p-toluic acid) is a key step in synthesizing the precursor from readily available starting materials. wikipedia.org Aromatic halogenation is a type of electrophilic substitution reaction. numberanalytics.com The challenge lies in achieving the correct regioselectivity, placing the iodine atom at position 3, ortho to the carboxylic acid group and meta to the activating methyl group.

Various methods for aromatic iodination have been developed:

Direct Iodination with Iodine: Reagents like iodine in the presence of an oxidizing agent or a strong acid are often used. For instance, iodine in 20% oleum (B3057394) has been used for the iodination of deactivated benzene (B151609) derivatives, though this can lead to di-iodination in some cases. rsc.org For p-toluic acid, this method reportedly yields 3,5-diiodo-4-methylbenzoic acid. rsc.org

Iodination with Iodic Acid: A mixture of iodic acid (HIO₃), acetic acid, acetic anhydride, and concentrated sulfuric acid can be used to iodinate deactivated arenes. nih.gov The reaction likely proceeds through a hypervalent iodine intermediate, which is then reduced to the final iodoarene. nih.gov

Halodecarboxylation: This method involves the replacement of a carboxyl group with a halogen. nih.govacs.org While it is a powerful tool for introducing halogens, it would not be a direct route from p-toluic acid to 3-iodo-4-methylbenzoic acid, but rather from a dicarboxylic acid precursor. acs.orgprinceton.edu

Sandmeyer-type Reactions: If starting from an amino-substituted precursor like 3-amino-4-methylbenzoic acid, a Sandmeyer reaction can be used. This involves converting the amino group into a diazonium salt, which is then displaced by iodide (e.g., from KI).

The choice of halogenation method depends on the desired regioselectivity and the stability of the substrate to the reaction conditions.

| Halogenation Method | Reagents | Reactant Type | Key Features |

| Electrophilic Aromatic Iodination | I₂ in 20% oleum | Deactivated arenes | Can be a powerful iodinating agent, but may lead to poly-iodination. rsc.org |

| Electrophilic Aromatic Iodination | HIO₃/AcOH/Ac₂O/H₂SO₄ | Deactivated arenes | Effective for a range of arenes, including deactivated ones. nih.gov |

| Halodecarboxylation | Metal mediators, electrophilic halogen reagents | Carboxylic acids | Replaces a -COOH group with a halogen; useful for accessing specific regioisomers. nih.govacs.org |

| Sandmeyer Reaction | NaNO₂, acid, then KI | Aromatic amines | Classic method for introducing iodine via a diazonium salt intermediate. chemicalbook.com |

Synthesis of 3-Iodo-4-methylbenzoic Acid Derivatives

Carboxylic Acid Functionalization in Iodo-Toluene Derivatives

The synthesis of the essential precursor, 3-iodo-4-methylbenzoic acid, can be achieved through multiple synthetic routes. One prominent method involves the direct iodination of p-toluic acid. This transformation is typically carried out using a combination of iodine and an oxidizing agent, such as iodic acid, in an acidic medium. For instance, the reaction of p-toluic acid with iodic acid in a mixture of acetic acid, acetic anhydride, and sulfuric acid at elevated temperatures can produce 3-iodo-4-methylbenzoic acid. nih.gov The temperature control during the addition of sulfuric acid is crucial to prevent vigorous exothermic reactions. nih.gov The final product is typically isolated after quenching the reaction mixture with an aqueous solution of sodium sulfite (B76179) to reduce any excess iodine. nih.gov

Another viable pathway to 3-iodo-4-methylbenzoic acid is through a Sandmeyer-type reaction, starting from 3-amino-4-methylbenzoic acid. chemicalbook.comscirp.org This process involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in an acidic solution, followed by the introduction of an iodide salt, like potassium iodide. chemicalbook.com The resulting diazonium salt is then displaced by iodide to yield the desired product. This method offers a regioselective route to the target iodo-substituted benzoic acid. The purity of the final product is often high, and it can be further purified by recrystallization. scirp.org

A different approach involves the hydrolysis of a methyl ester precursor. For example, 3-iodo-4-methylbenzoic acid methyl ester can be hydrolyzed to the corresponding carboxylic acid. guidechem.com This reaction is typically performed using a strong base, such as sodium hydroxide, in a mixture of methanol and water. guidechem.com The reaction mixture is stirred at room temperature, and upon completion, the product is isolated by acidification with a strong acid like hydrochloric acid, which precipitates the carboxylic acid. guidechem.com

Below is a table summarizing various synthetic approaches to 3-iodo-4-methylbenzoic acid:

| Starting Material | Reagents and Conditions | Yield | Reference |

| p-Toluic Acid | Iodic acid, Acetic acid, Acetic anhydride, Sulfuric acid; 45-50 °C | 39-83% | nih.gov |

| 3-Amino-4-methylbenzoic acid | (i) NaNO₂, aq. H₂SO₄; (ii) KI | Not specified | chemicalbook.com |

| 3-Amino-4-methylbenzoic acid | NaNO₂, H₂SO₄; then reflux | 61% (for salicylic (B10762653) acid from oABA) | scirp.org |

| 3-Iodo-4-methylbenzoic acid methyl ester | NaOH, Methanol, Water; Room temperature | Not specified | guidechem.com |

Synthesis of 4-Acetylphenol Building Blocks

The synthesis of 4-acetylphenol, the second key intermediate, can be accomplished through several well-established methods, primarily involving acylation reactions of phenol or its derivatives.

Acylation Reactions for Aromatic Ketone Formation

The Friedel-Crafts acylation of phenol is a direct method for introducing an acetyl group onto the aromatic ring. This reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.net A significant challenge in the Friedel-Crafts acylation of phenol is controlling the regioselectivity, as both ortho- and para-substituted products can be formed. ajchem-a.com The ratio of these isomers is highly dependent on the reaction conditions, including the solvent and temperature. researchgate.net To selectively obtain the para-isomer, 4-hydroxyacetophenone, specific conditions are required. For instance, using triflic acid as a catalyst can favor the formation of the para-acylated product. researchgate.net

An alternative to the direct acylation of phenol is the Fries rearrangement of phenyl acetate (B1210297). researchgate.netorganic-chemistry.orgscribd.comchemrxiv.org This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. jocpr.com The reaction of phenyl acetate with a Lewis acid like aluminum chloride can yield a mixture of 2-hydroxyacetophenone (B1195853) and 4-hydroxyacetophenone. researchgate.netorganic-chemistry.org The regioselectivity of the Fries rearrangement is also temperature-dependent, with lower temperatures generally favoring the formation of the para-isomer (4-hydroxyacetophenone). organic-chemistry.orgjocpr.com Mechanochemical methods have also been explored, demonstrating that liquid-assisted grinding can influence the isomer ratio. researchgate.netchemrxiv.org

The following table presents data on the synthesis of 4-hydroxyacetophenone via the Fries rearrangement:

| Starting Material | Catalyst | Solvent/Conditions | p/o Ratio | Yield (p-HAP) | Reference |

| Phenyl Acetate | AlCl₃ | Mechanochemical, LAG (nitrobenzene) | 2.7:1 | 63% | researchgate.netchemrxiv.org |

| Phenyl Acetate | AlCl₃ | Nitromethane, -10 °C to RT | para-selective | Moderate to good | ajchem-a.com |

| Phenyl Acetate | p-Toluenesulfonic acid | Solvent-free, 90-160 °C | para favored at low temp. | ~10% (para) | jocpr.com |

Phenol Functionalization Methods

Beyond direct acylation, functionalization of phenol can be achieved by first converting it into a more reactive intermediate. For example, phenol can be esterified with pivaloyl chloride before the acylation step to influence the regioselectivity of the subsequent Friedel-Crafts reaction. researchgate.net This protecting group strategy can help direct the incoming acyl group to the desired position.

Multi-step Convergent Synthesis Approaches

The final step in the synthesis of this compound is the esterification of 3-iodo-4-methylbenzoic acid with 4-acetylphenol. This is a convergent step, bringing together the two previously synthesized building blocks. Several esterification methods are suitable for this transformation.

The Steglich esterification is a mild and efficient method that utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This reaction proceeds under neutral conditions and is well-suited for coupling carboxylic acids with phenols. organic-chemistry.org

Another powerful method is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the conversion of an alcohol (in this case, the phenolic hydroxyl group of 4-acetylphenol) to an ester using a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.govnih.gov The Mitsunobu reaction is particularly effective for the esterification of phenols and can proceed with a wide range of functionalized benzoic acids, often providing good to excellent yields. researchgate.net It is a renowned stereoselective reaction, although this is not a factor in the synthesis of the achiral target compound. nih.gov

The choice between these methods may depend on the specific substrates and desired reaction conditions. The Steglich esterification is known for its mildness, while the Mitsunobu reaction is a robust method for forming C-O bonds, even with sterically hindered substrates. organic-chemistry.orgresearchgate.net

Advanced Chemical Reactivity and Transformational Chemistry of 4 Acetylphenyl 3 Iodo 4 Methylbenzoate

Reactions at the Ester Linkage

The ester group in 4-Acetylphenyl 3-iodo-4-methylbenzoate is a key site for a variety of chemical transformations, including hydrolysis, transesterification, aminolysis, and reduction. The electronic environment of the ester, influenced by the acetyl group on the phenyl ring, plays a crucial role in its reactivity.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of this compound, which results in the cleavage of the ester bond to yield 3-iodo-4-methylbenzoic acid and 4-hydroxyacetophenone, can proceed under both acidic and basic conditions. The kinetics of this reaction are significantly influenced by the pH of the medium.

Under alkaline conditions, the hydrolysis of phenyl benzoates typically follows a second-order kinetic model, being first order in both the ester and the hydroxide (B78521) ion. The rate of hydrolysis is sensitive to the electronic effects of substituents on both the acyl and the phenyl portions of the molecule. For instance, studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that electron-withdrawing groups on the acyl portion increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the hydroxide ion. Conversely, electron-donating groups decrease the rate.

Table 1: Representative Second-Order Rate Constants for Alkaline Hydrolysis of Substituted Phenyl Benzoates in Aqueous Solution at 25°C

| Ester | Substituent on Acyl Group (X) | Substituent on Phenyl Group (Y) | k (M⁻¹s⁻¹) |

| Phenyl benzoate (B1203000) | H | H | ~1.7 x 10⁻² |

| 4-Nitrophenyl benzoate | NO₂ | H | ~1.2 |

| Phenyl 4-nitrobenzoate | H | NO₂ | ~2.5 |

Note: The data presented is for analogous compounds and serves to illustrate the electronic effects on the rate of hydrolysis. Actual kinetic parameters for this compound would require experimental determination.

Transesterification Reactivity with Alcohols and Phenols

Transesterification, the process of exchanging the alkoxy or phenoxy group of an ester with another alcohol or phenol (B47542), is a versatile transformation for modifying the ester functionality of this compound. This reaction can be catalyzed by acids, bases, or organometallic complexes.

The reactivity of aryl esters in transesterification reactions is influenced by the nature of the leaving group and the incoming nucleophile. In a study on the transesterification of aryl esters with phenols catalyzed by earth-abundant metal catalysts, it was found that esters with electron-deficient phenoxy groups are more reactive. organic-chemistry.org For instance, 4-acetylphenyl benzoate was shown to undergo transesterification with phenols, indicating that the 4-acetylphenoxide is a competent leaving group in such reactions. organic-chemistry.org

The reaction of this compound with various alcohols or phenols would lead to the formation of new esters of 3-iodo-4-methylbenzoic acid and the release of 4-hydroxyacetophenone. The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing side reactions.

Table 2: Illustrative Examples of Transesterification of Aryl Esters

| Aryl Ester | Alcohol/Phenol | Catalyst | Product | Reference |

| 4-Acetylphenyl benzoate | Phenol | K₂CO₃ | Phenyl benzoate | organic-chemistry.org |

| Phenyl benzoate | 4-Nitrophenol | K₂CO₃ | 4-Nitrophenyl benzoate | organic-chemistry.org |

Note: This table provides examples of transesterification with a related compound to demonstrate the feasibility of this transformation.

Aminolysis and Amidation Transformations

Aminolysis, the reaction of an ester with an amine to form an amide and an alcohol or phenol, represents a direct route to introduce nitrogen-containing functionalities into the 3-iodo-4-methylbenzoyl moiety of the title compound. This transformation is fundamental in the synthesis of a wide array of biologically active molecules and functional materials.

The reaction of this compound with primary or secondary amines would yield the corresponding N-substituted-3-iodo-4-methylbenzamide and 4-hydroxyacetophenone. The mechanism of aminolysis can be complex, often involving a tetrahedral intermediate. The rate of the reaction is dependent on the nucleophilicity of the amine and the nature of the leaving group. Generally, more basic and less sterically hindered amines are more reactive. The 4-acetylphenoxide is a reasonably good leaving group, which should facilitate the aminolysis reaction.

Reductions of Ester Functional Groups

The selective reduction of the ester group in this compound to the corresponding alcohol, (3-iodo-4-methylphenyl)methanol, presents a synthetic challenge due to the presence of the ketone functionality, which is also susceptible to reduction. Achieving chemoselectivity requires the careful choice of reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the ketone to the corresponding alcohols. To selectively reduce the ester, milder or more sterically hindered reducing agents are often employed. Sodium borohydride (B1222165) (NaBH₄) is generally considered a milder reducing agent that selectively reduces aldehydes and ketones over esters. However, under certain conditions, such as in the presence of specific additives or in alcoholic solvents at elevated temperatures, NaBH₄ can also reduce esters.

A study on the reduction of 4-aryl-4-oxoesters with methanolic sodium borohydride revealed that both the keto and the ester groups were reduced. nih.gov This suggests that achieving selective reduction of the ester in the presence of the ketone in this compound with NaBH₄ might be challenging. A more viable strategy could involve the protection of the ketone group, followed by the reduction of the ester, and subsequent deprotection. Alternatively, specialized reducing agents known for their selectivity towards esters could be employed.

Transformations Involving the Iodide Substituent

The aryl iodide moiety in this compound is a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex biaryl and acetylenic structures.

Cross-Coupling Reactions for Aryl-Aryl and Aryl-Alkyl Bond Formation (e.g., Suzuki, Sonogashira, Heck Reactions)

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a highly effective method for forming a new carbon-carbon bond between the aryl iodide of this compound and an organoboron compound, typically an aryl or vinyl boronic acid or ester. This reaction is catalyzed by a palladium(0) complex in the presence of a base. The reaction is known for its mild conditions and high tolerance of various functional groups, making it suitable for complex molecules like the title compound. The product of a Suzuki coupling would be a biaryl compound, where the iodine atom is replaced by the organic group from the boronic acid.

Sonogashira Coupling:

The Sonogashira coupling allows for the direct connection of a terminal alkyne to the aryl iodide of this compound. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The reaction is a powerful tool for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science. A study on the Sonogashira coupling of 4'-iodoacetophenone, a structurally similar compound, demonstrates the feasibility of this transformation on substrates containing a ketone functionality. chemicalbook.com

Heck Reaction:

The Heck reaction provides a method for the coupling of the aryl iodide with an alkene to form a new carbon-carbon bond, resulting in an arylated alkene. fishersci.ca This reaction is catalyzed by a palladium complex and requires a base. The regioselectivity of the Heck reaction is influenced by the substitution pattern of the alkene. This transformation offers a route to introduce vinyl or substituted vinyl groups at the 3-position of the 3-iodo-4-methylbenzoate core.

Table 3: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biaryl | |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Arylalkyne | organic-chemistry.org |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Arylated alkene | fishersci.ca |

Note: The conditions presented are general and would require optimization for the specific substrate, this compound.

Nucleophilic Aromatic Substitution Reactions of the Iodide

The carbon-iodine bond on the benzoate ring is a key site for nucleophilic aromatic substitution, primarily through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive partners in these transformations due to the C-I bond's relatively low dissociation energy.

Prominent examples of such reactions applicable to this compound include:

Ullmann Condensation: This classic copper-catalyzed reaction can be used to form new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org Traditionally, these reactions required harsh conditions with high temperatures (often over 200°C) and stoichiometric copper. wikipedia.orgnih.gov However, modern protocols often use soluble copper catalysts with specific ligands, allowing for milder reaction conditions. wikipedia.org For this compound, this could involve coupling with phenols to form diaryl ethers, or with amines in a variation known as the Goldberg reaction. wikipedia.org Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these reactions. wikipedia.orgmdpi.com

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is a powerful method for forming carbon-nitrogen bonds. It serves as a modern alternative to the Ullmann condensation for N-arylation and is highly versatile, accommodating a wide range of amine and aryl halide substrates.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl halides, creating a new carbon-carbon bond. organic-chemistry.org This would allow for the introduction of an alkynyl substituent at the 3-position of the benzoate ring system.

| Reaction Name | Catalyst System (Typical) | Nucleophile | Bond Formed |

|---|---|---|---|

| Ullmann Condensation | Copper (e.g., CuI) | Alcohols/Phenols, Amines, Thiols | C-O, C-N, C-S |

| Buchwald-Hartwig Amination | Palladium/Ligand | Primary/Secondary Amines | C-N |

| Sonogashira Coupling | Palladium/Copper(I) | Terminal Alkynes | C-C (sp) |

Formation of Hypervalent Iodine Derivatives

The iodine atom in this compound can be oxidized from its monovalent state to higher oxidation states, typically +3 (iodine(III)) or +5 (iodine(V)), to form hypervalent iodine compounds. arkat-usa.org These reagents are valued in organic synthesis as versatile and environmentally benign oxidizing agents. acs.orgnih.gov

The synthesis of iodine(III) derivatives, or λ3-iodanes, from aryl iodides is a common transformation. organic-chemistry.org This oxidation can be achieved using various oxidizing agents. For instance, treating an iodoarene with peracids like m-chloroperoxybenzoic acid (mCPBA) in the presence of a carboxylic acid can yield [bis(acyloxy)iodo]arenes, such as the diacetate PhI(OAc)2. organic-chemistry.org This method is particularly advantageous for preparing derivatives that have electron-withdrawing groups on the aromatic ring. organic-chemistry.org Other effective oxidizing systems include sodium perborate (B1237305) in acetic acid or Oxone in trifluoroacetic acid. organic-chemistry.org

The presence of the ester and ketone functionalities in this compound, which are electron-withdrawing, would influence the stability and reactivity of the resulting hypervalent iodine species. acs.org The general structure of these iodine(III) compounds features a trigonal bipyramidal geometry. acs.orgnih.gov

| Oxidizing System | Solvent/Acid | Resulting Hypervalent Iodine Species |

|---|---|---|

| m-Chloroperoxybenzoic acid (mCPBA) | Acetic Acid | ArI(OAc)2 |

| Sodium Perborate | Acetic Acid | ArI(OAc)2 |

| Oxone (2KHSO5·KHSO4·K2SO4) | Trifluoroacetic Acid | ArI(OCOCF3)2 |

| Sodium hypochlorite (B82951) pentahydrate | - | (Diacetoxyiodo)arenes |

Reactions at the Acetyl Moiety

The acetyl group on the 4-hydroxyphenyl portion of the molecule offers a reactive carbonyl center for various transformations.

The ketone of the acetyl group can be selectively reduced to a secondary alcohol.

Sodium Borohydride (NaBH₄) Reduction: Sodium borohydride is a mild reducing agent capable of reducing ketones to alcohols. masterorganicchemistry.comchemguide.co.uk This reaction is typically performed in protic solvents like methanol (B129727) or ethanol. chemguide.co.ukcommonorganicchemistry.com While NaBH₄ does not typically reduce esters under normal conditions, its reactivity can be enhanced. masterorganicchemistry.comresearchgate.net The use of additives like lithium chloride or cerium(III) chloride can increase the reducing power or chemoselectivity. researchgate.net

Luche Reduction: For substrates containing multiple carbonyl groups, the Luche reduction offers high chemoselectivity. wikipedia.orgopenochem.orgthermofisher.cn This method uses a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. wikipedia.orgorganic-chemistry.org The cerium salt activates the ketone carbonyl towards nucleophilic attack by the borohydride, allowing for selective reduction of the ketone even in the presence of less reactive carbonyls like the ester in this molecule. wikipedia.orgorganic-chemistry.org

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxyacid, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.orgwikipedia.orgnih.gov The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. organic-chemistry.org The regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.org For an aryl methyl ketone like the acetylphenyl moiety, the aryl group has a higher migratory aptitude than the methyl group. Therefore, Baeyer-Villiger oxidation of the acetyl group in this compound would be expected to yield the corresponding acetate (B1210297) ester.

The carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles to form imine derivatives. wikipedia.orgnih.gov

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the ketone into a ketoxime. wikipedia.orgchemeurope.com This condensation reaction is a standard method for derivatizing ketones and aldehydes. chemeurope.comyoutube.com

Hydrazone Formation: Similarly, condensation with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazone. nih.govresearchgate.netorganic-chemistry.org These reactions are fundamental in organic synthesis and provide access to a wide variety of heterocyclic compounds. nih.gov

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Ketone Reduction | NaBH4, CeCl3/NaBH4 (Luche) | Secondary Alcohol |

| Baeyer-Villiger Oxidation | m-CPBA | Ester (Acetate) |

| Oxime Formation | NH2OH·HCl, Base | Ketoxime |

| Hydrazone Formation | N2H4 or R-NHNH2 | Hydrazone |

Reactivity of the Methyl Group on the Iodinated Phenyl Ring

The methyl group attached to the iodinated phenyl ring is at a benzylic position. The C-H bonds at this position are weaker than typical sp³ C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This enhanced reactivity allows for selective functionalization at this site.

Benzylic Bromination: A common transformation is free-radical bromination, often referred to as the Wohl-Ziegler reaction. masterorganicchemistry.comnih.gov This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, and the resulting benzylic radical is then brominated. masterorganicchemistry.com Using NBS is advantageous as it provides a low, steady concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring. libretexts.org This would convert the methyl group of this compound into a bromomethyl group, a versatile intermediate for further synthetic modifications.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Rings

The two benzene rings of this compound exhibit different reactivities towards electrophilic and nucleophilic attack due to the distinct nature of their substituents. wikipedia.orgwikipedia.org

Electrophilic Aromatic Substitution (EAS):

On the 3-iodo-4-methylbenzoate Ring: This ring contains three substituents with competing directing effects. The methyl group (-CH₃) is an activating, ortho, para-directing group due to hyperconjugation and a weak +I effect. quora.comlibretexts.org The iodine atom (-I) is a deactivating, ortho, para-directing group; its deactivating nature stems from its -I effect, while its ortho, para-directing ability is due to the +M effect of its lone pairs stabilizing the arenium ion intermediate. organicchemistrytutor.comyoutube.com The ester group (-COOR) is a deactivating, meta-directing group due to its strong -I and -M effects. libretexts.org

Considering these effects, the positions for electrophilic attack are determined by the net influence of these groups. The methyl group activates the positions ortho and para to it (positions 3 and 5). The iodo group directs to its ortho and para positions (positions 2 and 4), but deactivates the ring. The ester group directs to its meta positions (positions 2 and 6). The most likely positions for substitution would be those activated by the methyl group and not strongly deactivated by the other groups. Therefore, position 5 is a probable site for electrophilic attack. Position 2 is also a possibility, being ortho to the iodo group and meta to the ester. Steric hindrance from the adjacent iodo and methyl groups might disfavor substitution at certain positions.

On the 4-acetylphenyl Ring: This ring contains the acetyl group (-COCH₃) and the ester linkage (-O-C=O-Ar). The acetyl group is a strong deactivating, meta-directing group. savemyexams.com The ester group, when considered as a substituent on this ring, is an activating, ortho, para-directing group due to the +M effect of the oxygen atom's lone pairs, though this is moderated by the electron-withdrawing nature of the attached carbonyl. libretexts.org The activating effect of the ester oxygen would likely dominate, directing incoming electrophiles to the positions ortho to the ester linkage (positions 2 and 6 relative to the ester). The acetyl group deactivates the ring and directs meta to itself (positions 3 and 5). The positions ortho to the activating ester group (positions 2 and 6) are therefore the most probable sites for electrophilic substitution on this ring.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -CH₃ | Activating | ortho, para |

| -I | Deactivating | ortho, para |

| -COOR | Deactivating | meta |

| -O-C(=O)R | Activating | ortho, para |

| -COCH₃ | Deactivating | meta |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a plausible reaction pathway for the 3-iodo-4-methylbenzoate ring, primarily at the carbon bearing the iodine atom. wikipedia.orgfiveable.me The iodine atom is a good leaving group in such reactions. fiveable.me The presence of electron-withdrawing groups ortho or para to the leaving group generally facilitates SNAr reactions by stabilizing the intermediate Meisenheimer complex. libretexts.orgnih.govmasterorganicchemistry.com In this molecule, the ester group is para to the iodo substituent, which should enhance the reactivity of this position towards nucleophilic attack.

Prominent examples of SNAr reactions applicable here include copper-catalyzed cross-coupling reactions like the Ullmann condensation and palladium-catalyzed reactions such as the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org

Ullmann Condensation: This reaction allows for the formation of C-O, C-N, or C-S bonds by reacting the aryl iodide with alcohols, amines, or thiols in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgresearchgate.netmdpi.combyjus.com For instance, reacting this compound with an alcohol in the presence of a copper catalyst would be expected to yield the corresponding ether.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds. wikipedia.orgnumberanalytics.com It involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. nih.govacs.org This would be a powerful tool to introduce a variety of amino functionalities at the position of the iodine atom. acs.orgacs.org

The 4-acetylphenyl ring is generally unreactive towards nucleophilic aromatic substitution as it lacks a suitable leaving group and sufficient activation by electron-withdrawing groups in the appropriate positions relative to a potential leaving group.

Spectroscopic Characterization Methodologies for Structural Elucidation of 4 Acetylphenyl 3 Iodo 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can deduce the carbon-hydrogen framework.

The ¹H NMR spectrum of 4-Acetylphenyl 3-iodo-4-methylbenzoate is predicted to show distinct signals corresponding to the two separate aromatic rings and the methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The 4-acetylphenyl moiety features a para-substituted aromatic ring. This substitution pattern typically results in two sets of signals, each integrating to two protons. These appear as doublets due to coupling with their ortho neighbors (a characteristic AA'BB' system). The protons ortho to the electron-withdrawing acetyl group are expected to be shifted downfield compared to those ortho to the ester oxygen. The methyl protons of the acetyl group will appear as a sharp singlet, typically in the range of 2.5-2.7 ppm.

The 3-iodo-4-methylbenzoate portion of the molecule contains a 1,2,4-trisubstituted aromatic ring, which will give rise to three distinct aromatic proton signals. The proton positioned between the iodo and ester groups is expected to be the most downfield due to the anisotropic and inductive effects of the neighboring substituents. The methyl group attached to this ring will appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Aromatic H (ortho to C=O) | ~8.0 - 8.2 | d | 2H | Part of the 4-acetylphenyl AA'BB' system. |

| Aromatic H (ortho to O-ester) | ~7.2 - 7.4 | d | 2H | Part of the 4-acetylphenyl AA'BB' system. |

| Aromatic H (benzoate ring) | ~8.5 | d | 1H | Proton ortho to both iodo and ester groups. |

| Aromatic H (benzoate ring) | ~7.9 | dd | 1H | Proton ortho to methyl group. |

| Aromatic H (benzoate ring) | ~7.4 | d | 1H | Proton ortho to iodo group. |

| -C(=O)CH₃ | ~2.6 | s | 3H | Acetyl methyl protons. youtube.com |

| Ar-CH₃ | ~2.5 | s | 3H | Methyl protons on the benzoate (B1203000) ring. rsc.org |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound will show signals for the two carbonyl carbons (ketone and ester), the aromatic carbons, and the two methyl carbons. Carbon atoms attached to electronegative atoms like oxygen and iodine will have their signals shifted to higher ppm values. Quaternary carbons, those without attached protons, often show signals of lower intensity. youtube.com

Based on data from similar structures like 4-acetylphenyl acetate (B1210297) and methyl 3-iodo-4-methylbenzoate, the chemical shifts can be predicted. nih.govnih.gov The ketone carbonyl is expected around 197 ppm, while the ester carbonyl should appear near 165 ppm. The carbon atom bonded to the iodine (C-I) is anticipated to have a chemical shift in the range of 90-100 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -C(=O)CH₃ (Ketone) | ~197 | Carbonyl carbon of the acetyl group. youtube.com |

| -C(=O)O- (Ester) | ~164 | Carbonyl carbon of the benzoate group. |

| Aromatic C (C-O, acetylphenyl) | ~154 | Carbon attached to the ester oxygen. |

| Aromatic C (C-C=O, acetylphenyl) | ~138 | Quaternary carbon. |

| Aromatic CH (ortho to C=O) | ~130 | - |

| Aromatic CH (ortho to O-ester) | ~122 | - |

| Aromatic C (C-O, benzoate) | ~132 | Quaternary carbon. |

| Aromatic C (C-CH₃, benzoate) | ~145 | Quaternary carbon. |

| Aromatic C (C-I, benzoate) | ~94 | Carbon attached to iodine. |

| Aromatic CH (benzoate) | ~130-142 | Multiple signals expected. |

| -C(=O)CH₃ | ~27 | Acetyl methyl carbon. |

| Ar-CH₃ | ~23 | Methyl carbon on the benzoate ring. |

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would confirm the ortho-coupling between protons on the para-substituted ring of the acetylphenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy probes the functional groups within a molecule. Both IR and Raman spectroscopy measure the vibrational frequencies of bonds, which are characteristic of the bond type and its environment.

The IR spectrum of this compound would be dominated by strong absorption bands from the two carbonyl groups. The ketone C=O stretch is expected around 1685 cm⁻¹, typical for an aryl ketone. youtube.com The ester C=O stretch should appear at a higher frequency, typically in the range of 1735-1750 cm⁻¹. Other significant absorptions would include C-O stretching for the ester group (around 1200-1300 cm⁻¹) and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-I stretch is a weak absorption and appears at low frequencies, typically 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Weak |

| C=O Stretch (Ketone) | ~1685 | Strong |

| C=O Stretch (Ester) | ~1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, LC-MS/MS, HRMS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental formula of the molecular ion with high accuracy.

The molecular formula for this compound is C₁₆H₁₃IO₃. The expected monoisotopic mass would be precisely determined by HRMS. The mass spectrum would show a characteristic molecular ion peak (M⁺). The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to two primary fragment ions:

A 3-iodo-4-methylbenzoyl cation ([C₈H₆IO]⁺).

A 4-acetylphenoxide radical or a 4-acetylphenyl cation ([C₈H₇O]⁺).

Further fragmentation of these ions, such as the loss of CO from the acylium ions or the loss of a methyl radical from the acetyl group, would also be observed.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Identity |

|---|---|

| 380.0 | [M]⁺ (Molecular Ion) |

| 247.0 | [IC₆H₃(CH₃)CO]⁺ |

| 135.0 | [CH₃COC₆H₄O]⁺ |

| 121.0 | [CH₃COC₆H₄]⁺ |

| 120.0 | [IC₆H₃(CH₃)]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the conjugated systems within the molecule. This compound contains two major chromophores: the 4-acetylphenyl system and the 3-iodo-4-methylbenzoyl system.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic rings. The presence of the carbonyl groups conjugated with the rings will shift the absorption maxima (λmax) to longer wavelengths. Based on data for 4-acetylphenol, which has absorption maxima around 220 and 278 nm, similar transitions are expected for the target molecule. caymanchem.com The combination of the two conjugated systems through the ester linkage will result in a complex spectrum representing the sum of these electronic systems.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules in the crystal lattice, known as crystal packing. The following details are based on the published crystal structure of 4-Acetylphenyl 3-methylbenzoate (B1238549) . researchgate.net

Detailed Research Findings

The crystal structure of 4-Acetylphenyl 3-methylbenzoate was determined to understand its molecular conformation and the intermolecular interactions that govern its solid-state assembly. The analysis revealed specific geometric parameters and packing motifs. researchgate.net

The molecule consists of a 4-acetylphenyl group linked to a 3-methylbenzoate group through an ester linkage. The dihedral angle between the two aromatic rings is a significant feature of the molecular conformation, measured to be 82.52(8)°. researchgate.net This near-perpendicular arrangement indicates a significant twist around the ester bond.

The acetyl group and the phenyl ring to which it is attached are nearly coplanar, with a dihedral angle of 1.65(1)°. researchgate.net Similarly, the carbonyl group of the ester is largely coplanar with its attached aromatic ring. These planarities are evident from the torsion angles involving the respective carbonyl groups. researchgate.net

The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds, which link the molecules into chains. researchgate.net Specifically, these interactions form C(7) chains that propagate along the a-axis direction of the unit cell. researchgate.net

Crystal Data and Structure Refinement

The crystallographic data for 4-Acetylphenyl 3-methylbenzoate are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄O₃ |

| Formula Weight | 254.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7167 (3) |

| b (Å) | 9.8521 (3) |

| c (Å) | 15.4938 (4) |

| α (°) | 90 |

| β (°) | 95.149 (2) |

| γ (°) | 90 |

| Volume (ų) | 1325.20 (7) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) (Mg m⁻³) | 1.274 |

| Absorption coefficient (mm⁻¹) | 0.09 |

| Final R indices [I > 2σ(I)] | R₁ = 0.033, wR₂ = 0.094 |

| R indices (all data) | R₁ = 0.045, wR₂ = 0.103 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications. researchgate.net

Selected Bond Lengths and Angles

The molecular geometry is further defined by its bond lengths and angles. Key parameters for the ester linkage and acetyl group are presented below.

| Bond | Length (Å) |

| O1-C9 | 1.358(2) |

| O2=C9 | 1.205(2) |

| O3=C15 | 1.218(2) |

| C1-C6 | 1.385(2) |

| C15-C16 | 1.495(2) |

| Angle | Value (°) |

| C10-O1-C9 | 118.0(1) |

| O2-C9-O1 | 122.9(1) |

| O2-C9-C8 | 125.4(1) |

| O1-C9-C8 | 111.7(1) |

| O3-C15-C12 | 121.5(1) |

| O3-C15-C16 | 121.2(1) |

| C12-C15-C16 | 117.3(1) |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications. researchgate.net

Torsion Angles

Torsion angles describe the conformation around rotatable bonds. The values below highlight the orientation of the substituent groups relative to the aromatic rings.

| Atoms (A-B-C-D) | Angle (°) |

| C10-O1-C9-O2 | -2.1(2) |

| C10-O1-C9-C8 | 177.3(1) |

| C11-C12-C15-O3 | 0.9(2) |

| C13-C12-C15-O3 | -178.4(1) |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications. researchgate.net

Intermolecular Hydrogen Bonds

The primary intermolecular interactions stabilizing the crystal packing are C-H···O hydrogen bonds.

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| C16-H16A···O2ⁱ | 0.96 | 2.58 | 3.483(2) | 157 |

Symmetry code: (i) x+1, y, z Data sourced from Acta Crystallographica Section E: Crystallographic Communications. researchgate.net

This detailed crystallographic information for 4-Acetylphenyl 3-methylbenzoate illustrates the type of precise structural data that can be obtained from single-crystal X-ray diffraction, providing a comprehensive understanding of the molecule's solid-state structure.

Computational Chemistry and Theoretical Investigations of 4 Acetylphenyl 3 Iodo 4 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods solve the Schrödinger equation for a given system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations for 4-Acetylphenyl 3-iodo-4-methylbenzoate would aim to find the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles.

In a typical DFT study, the geometry of the molecule is optimized to a stationary point on the potential energy surface. For a molecule like this compound, key structural parameters of interest would be the planarity of the phenyl rings and the orientation of the ester and acetyl groups.

While direct computational data for the titled compound is not readily found, experimental crystallographic data for the closely related molecule, 4-acetyl-phenyl 3-methyl-benzoate , provides a valuable reference. In its crystal structure, the two aromatic rings have a significant dihedral angle of 82.52(8)°. researchgate.net The acetyl group is nearly coplanar with its attached phenyl ring, with a dihedral angle of 1.65(1)°. researchgate.net A DFT optimization of this compound would likely reveal similar, though not identical, geometric parameters, with the iodine atom influencing the electronic distribution and potentially some bond angles.

Table 1: Selected Experimental Bond Lengths and Angles for 4-acetyl-phenyl 3-methyl-benzoate

| Parameter | Value |

| Dihedral Angle (Ring 1 vs. Ring 2) | 82.52(8)° |

| Dihedral Angle (Acetyl vs. Phenyl) | 1.65(1)° |

Data sourced from the crystal structure of 4-acetyl-phenyl 3-methyl-benzoate. researchgate.net

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, providing a starting point for more advanced calculations. wikipedia.org While DFT methods generally offer better accuracy for a given computational cost by including some measure of electron correlation, HF calculations are still valuable.

HF calculations for this compound would also yield an optimized geometry and electronic energy. Comparing HF and DFT results is a common practice in computational studies to assess the impact of electron correlation on the predicted properties. For many organic molecules, HF is known to predict slightly shorter bond lengths for multiple bonds and longer single bonds compared to DFT and experimental values.

Basis Set Selection and Effects (e.g., 6-311G(d,p), 6-311++G(d,p))

The choice of basis set is crucial in any quantum chemical calculation as it defines the set of functions used to build the molecular orbitals. For a molecule containing a heavy atom like iodine, a robust basis set is necessary for accurate results.

Pople-style basis sets , such as the 6-311G series, are commonly employed. The "6-311G" notation indicates a split-valence basis set where core orbitals are described by a single function (a sum of 6 Gaussian functions), and valence orbitals are described by three functions (with 3, 1, and 1 Gaussian functions respectively). This provides flexibility for the valence electrons which are involved in chemical bonding.

Polarization functions , denoted by (d,p), are added to allow for non-spherical electron density distribution, which is important for accurately describing chemical bonds. The 'd' functions are added to heavy (non-hydrogen) atoms, and 'p' functions are added to hydrogen atoms.

Diffuse functions , indicated by a "+" or "++", are important for describing anions, excited states, and non-covalent interactions. The "++" in 6-311++G(d,p) signifies that diffuse functions are added to both heavy atoms and hydrogen atoms.

For this compound, a basis set like 6-311++G(d,p) would be a suitable choice for obtaining reliable geometric and electronic properties, especially given the presence of the electronegative oxygen and iodine atoms. nih.gov

Molecular Orbital Theory Analyses

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules.

Frontier Molecular Orbitals (HOMO-LUMO) Energy and Localization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO would likely be localized on the electron-rich parts of the molecule, such as the phenyl rings and the oxygen atoms of the ester group. The LUMO, on the other hand, would be expected to have significant contributions from the acetyl group and the iodinated phenyl ring, which are electron-withdrawing.

Table 2: Illustrative HOMO-LUMO Data for a Structurally Related Compound

| Parameter | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| HOMO-LUMO Gap | 4.0106 |

This data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole and is provided for illustrative purposes to show typical values obtained from DFT calculations. nih.gov

Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of the transition probability).

A TD-DFT calculation for this compound would provide insights into its color and how it interacts with light. The predicted spectrum would likely show absorptions in the UV region, corresponding to π-π* transitions within the aromatic rings and n-π* transitions involving the carbonyl groups of the ester and acetyl moieties. The presence of the iodine atom may lead to a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to its non-iodinated counterpart.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. libretexts.org This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

In the case of this compound, the MEP map is expected to show distinct regions of positive, negative, and neutral potential. The oxygen atoms of the acetyl and ester carbonyl groups will exhibit the most negative potential (typically colored red), indicating their role as primary sites for electrophilic attack. researchgate.netwolfram.com Conversely, the hydrogen atoms of the methyl groups and the aromatic rings will display positive potential (blue), making them potential sites for nucleophilic interaction.

A key feature of the MEP for this molecule would be the region around the iodine atom. Due to the phenomenon of halogen bonding, the iodine atom is expected to have an electropositive region, known as a σ-hole, along the extension of the C-I bond. researchgate.net This positive cap on the halogen is a crucial feature that can direct intermolecular interactions. The presence of both electron-withdrawing (acetyl and iodo) and electron-donating (methyl) groups will create a complex and informative MEP map, highlighting the molecule's intricate electronic landscape. nih.gov

Illustrative MEP Data for Similar Aromatic Compounds

| Region of Molecule | Expected MEP Value Range (kcal/mol) | Implication for Reactivity |

| Carbonyl Oxygen | -40 to -60 | Site for electrophilic attack |

| Aromatic Hydrogens | +20 to +30 | Potential for weak interactions |

| Iodine (σ-hole) | +15 to +25 | Halogen bond donor site |

Note: These values are illustrative and based on typical ranges for similar functionalized aromatic compounds. Actual values for this compound would require specific quantum chemical calculations.

Conformational Analysis and Potential Energy Surface Mapping

A potential energy surface (PES) scan can be computationally performed to map the energy changes associated with the rotation around key dihedral angles. For phenyl benzoates, the most stable conformation is typically a near-planar arrangement of the ester group with the phenyl rings, though steric hindrance from substituents can lead to twisted conformations.

Studies on related phenyl benzoate (B1203000) structures have shown that the rotation around the C-O and C-C bonds of the ester linkage has relatively low energy barriers, suggesting a degree of conformational flexibility. The presence of the bulky iodine atom and the acetyl group will likely influence the preferred dihedral angles to minimize steric strain. The PES map would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for the structural elucidation of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nature of the acetyl, iodo, and ester groups will generally lead to downfield shifts for the nearby aromatic protons and carbons. The 'heavy atom effect' of iodine is known to cause significant shielding of the ipso-carbon atom. nih.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman) can help in the assignment of experimental spectra. For this compound, characteristic vibrational modes would include:

The C=O stretching frequencies of the ester and acetyl groups, typically found in the range of 1680-1750 cm⁻¹. Conjugation with the aromatic ring tends to lower these frequencies. spcmc.ac.inspectroscopyonline.comspectroscopyonline.com

The C-O stretching vibrations of the ester group. spectroscopyonline.com

The C-I stretching vibration, which is expected at a lower frequency.

Aromatic C-H and C-C stretching and bending modes.

The calculated frequencies can be scaled to better match experimental data.

Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value | Notes |

| ¹H NMR (Aromatic) | 7.0 - 8.2 ppm | Protons ortho to carbonyl and iodo groups are expected to be the most downfield. |

| ¹³C NMR (C=O) | 165 - 195 ppm | Two distinct signals for the ester and acetyl carbonyls. |

| IR (C=O stretch) | 1685 cm⁻¹ (acetyl) | Lowered due to conjugation. |

| IR (C=O stretch) | 1720 cm⁻¹ (ester) | Influenced by the aromatic ring. |

Note: These are illustrative predictions based on data for analogous structures.

Theoretical Reactivity Descriptors (e.g., Global Reactivity Descriptors)

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. researchgate.netdergipark.org.tr Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.

For this compound, the HOMO is likely to be localized on the more electron-rich regions of the molecule, such as the 3-iodo-4-methylbenzoate moiety, while the LUMO is expected to be centered on the electron-deficient 4-acetylphenyl ring. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net The electrophilicity index will quantify the molecule's ability to accept electrons, which is expected to be significant due to the presence of multiple electron-withdrawing groups.

Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Definition | Predicted Trend for the Compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively low due to electron-withdrawing groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Low, indicating a good electron acceptor. |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Moderate, suggesting a balance of stability and reactivity. |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | High, indicating a tendency to attract electrons. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Moderate, reflecting the molecule's stability. |

| Electrophilicity Index (ω) | χ²/2η | High, indicating a strong electrophilic character. |

Note: These trends are qualitative predictions based on the molecular structure.

Intermolecular Interactions and Crystal Packing Simulation

The study of intermolecular interactions is fundamental to understanding the solid-state properties of this compound. Computational methods can be used to simulate crystal packing and analyze the forces that govern the supramolecular assembly.

The key intermolecular interactions expected in the crystal structure include:

Halogen Bonding: The electropositive σ-hole on the iodine atom can form strong, directional interactions with electron-rich atoms like the carbonyl oxygens of neighboring molecules (C-I···O=C). acs.orgrsc.orgnih.gov This is often a dominant interaction in the crystal packing of iodo-substituted organic compounds. iucr.org

Hydrogen Bonding: Weak C-H···O hydrogen bonds are likely to be present, involving the aromatic and methyl C-H groups as donors and the carbonyl oxygens as acceptors.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Derivatization Strategies and Synthetic Applications of 4 Acetylphenyl 3 Iodo 4 Methylbenzoate

Strategic Modification of the Acetyl Group for Diverse Derivatives

The acetyl group of 4-Acetylphenyl 3-iodo-4-methylbenzoate is a key functional handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives. researchgate.netnih.gov These modifications can introduce new functionalities and significantly alter the molecular architecture.

One common strategy involves the reduction of the ketone to a secondary alcohol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. nih.govacs.orgichem.mdmdpi.com The resulting alcohol can be further functionalized, for instance, by etherification or esterification, to introduce different substituents.

Another important reaction is the Knoevenagel condensation , where the acetyl group reacts with an active methylene (B1212753) compound in the presence of a base. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.net This reaction leads to the formation of a new carbon-carbon double bond and is a powerful tool for constructing more complex molecular scaffolds. The choice of the active methylene compound allows for the introduction of a wide range of functional groups. wikipedia.org

The Willgerodt-Kindler reaction offers a unique transformation of the acetyl group into a thioamide. synarchive.comwikipedia.orgresearchgate.netscispace.comresearchgate.net This reaction typically involves heating the acetophenone (B1666503) derivative with sulfur and a secondary amine, such as morpholine. wikipedia.org The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid or amide, effectively converting the acetyl group into a different functional group at the terminal position of a side chain. wikipedia.org

Furthermore, the α-position of the acetyl group can be halogenated to form α-halo ketones. wikipedia.orgnih.govacs.org These intermediates are valuable precursors for the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles. wikipedia.org

Table 1: Examples of Acetyl Group Modifications on Acetophenone Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Reduction | NaBH4, Methanol (B129727) | Secondary Alcohol |

| Knoevenagel Condensation | Malononitrile, Piperidine | α,β-Unsaturated Nitrile |

| Willgerodt-Kindler | Sulfur, Morpholine, Heat | Thioamide |

| α-Halogenation | N-Bromosuccinimide, CCl4 | α-Bromo Ketone |

Tailoring of the Iodide Moiety for Cross-Coupling Elaboration

The iodide moiety on the 3-iodo-4-methylbenzoate portion of the molecule is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations. wikipedia.orgresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgrsc.orgorganic-chemistry.orglibretexts.org This method is highly efficient for the formation of aryl-alkyne bonds and is widely used in the synthesis of conjugated systems, natural products, and functional materials. wikipedia.org

Suzuki Coupling: The Suzuki reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid or ester, under palladium catalysis with a base. libretexts.orgnih.gov This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids, making it a versatile tool for creating biaryl structures. libretexts.org

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.orgorganic-chemistry.orgyoutube.comwikipedia.orgthieme.com This reaction is particularly useful for the synthesis of stilbenes and other vinyl-substituted aromatic compounds. wikipedia.org The stereoselectivity of the Heck reaction often favors the formation of the trans-alkene. youtube.com

Table 2: Common Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp)-C(sp) |

| Suzuki Coupling | Organoboron Compound | Pd catalyst, Base | C(sp)-C(sp) |

| Heck Coupling | Alkene | Pd catalyst, Base | C(sp)-C(sp) |

Ester Cleavage and Re-esterification for Structural Diversification

The ester linkage in this compound provides another avenue for structural modification through cleavage and subsequent re-esterification.

Ester Hydrolysis: The ester can be hydrolyzed to its constituent carboxylic acid (3-iodo-4-methylbenzoic acid) and phenol (B47542) (4-hydroxyacetophenone) under either acidic or basic conditions. psu.eduresearchgate.netacs.orgpearson.com Basic hydrolysis, often referred to as saponification, is typically irreversible and proceeds to completion. pearson.com Acid-catalyzed hydrolysis is a reversible process. pearson.com The rate of hydrolysis can be influenced by steric hindrance around the ester group. psu.edupearson.com

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. organic-chemistry.orgmasterorganicchemistry.com By using different alcohols, a variety of new esters can be synthesized. Using the new alcohol as the solvent can help drive the reaction to completion. masterorganicchemistry.com

These cleavage and re-esterification strategies allow for the independent modification of the two aromatic rings of the parent molecule. The resulting 3-iodo-4-methylbenzoic acid and 4-hydroxyacetophenone are themselves valuable building blocks that can be used in a multitude of other synthetic transformations. rasayanjournal.co.innih.gov

Table 3: Ester Cleavage and Formation Strategies

| Reaction | Description | Key Reagents |

|---|---|---|

| Basic Hydrolysis (Saponification) | Cleavage of the ester to a carboxylate salt and an alcohol. | NaOH or KOH |

| Acid-Catalyzed Hydrolysis | Reversible cleavage of the ester to a carboxylic acid and an alcohol. | H2O, Acid catalyst (e.g., H2SO4) |

| Transesterification | Exchange of the alcohol portion of the ester. | Alcohol, Acid or Base catalyst |

| Esterification | Formation of an ester from a carboxylic acid and an alcohol. | Dehydrating agent (e.g., DCC) or Acid catalyst |